Tert-butyl (2-formylthiazol-5-yl)carbamate (CAS: 1094070-79-7): A Technical Guide on Synthesis, Properties, and Therapeutic Applications
Tert-butyl (2-formylthiazol-5-yl)carbamate (CAS: 1094070-79-7): A Technical Guide on Synthesis, Properties, and Therapeutic Applications
Executive Summary
Tert-butyl (2-formylthiazol-5-yl)carbamate is a highly versatile, orthogonally protected heteroaromatic building block that has become a cornerstone intermediate in modern medicinal chemistry. Featuring an electrophilic aldehyde handle and a Boc-protected amine, this compound enables precise chemoselectivity during complex synthetic sequences. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and its critical role in developing Lysine-Specific Demethylase 1 (LSD1) inhibitors and pH-sensitive Antibody-Drug Conjugates (ADCs).
Physicochemical Profiling & Structural Rationale
Understanding the intrinsic properties of tert-butyl (2-formylthiazol-5-yl)carbamate is essential for optimizing reaction conditions and predicting its behavior in biological systems[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Tert-butyl (2-formylthiazol-5-yl)carbamate |
| CAS Registry Number | 1094070-79-7 |
| Molecular Formula | C9H12N2O3S |
| Molecular Weight | 228.27 g/mol |
| Purity Standard | ≥ 95% |
| Physical State | Solid |
| Hazard Classification | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory) |
Causality of Structural Features
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The tert-Butoxycarbonyl (Boc) Group: The Boc group masks the primary amine at the 5-position. Causality: This prevents the nitrogen's lone pair from participating in unwanted nucleophilic attacks or interfering with the electrophilicity of the adjacent aldehyde. It is highly stable to basic and nucleophilic conditions but can be orthogonally deprotected under mild acidic conditions (e.g., TFA or HCl in dioxane) for late-stage functionalization.
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The Thiazole Core: Thiazoles are privileged scaffolds in drug discovery. Causality: The heteroaromatic ring acts as a bioisostere for phenyl rings or amides, frequently enhancing target binding affinity via hydrogen bond acceptance at the nitrogen atom, while simultaneously improving aqueous solubility and membrane permeability.
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The Formyl Group: The C2-aldehyde serves as a highly reactive electrophilic handle, perfectly primed for reductive aminations, Wittig olefinations, or condensation reactions to form hydrazones and imines.
Synthetic Methodology & Validation
The synthesis of tert-butyl (2-formylthiazol-5-yl)carbamate relies on the controlled oxidation of its hydroxymethyl precursor. The following protocol outlines a self-validating workflow for this transformation[2].
Protocol 1: Synthesis via Mild Heterogeneous Oxidation
Objective: Convert tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate to the target aldehyde without over-oxidation.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate (700 mg, 3.04 mmol) in anhydrous Dichloromethane (DCM, 15 mL).
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Causality: DCM is selected for its excellent solubilizing properties for Boc-protected heterocycles and its complete inertness towards mild oxidants.
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Oxidation: Add activated Manganese Dioxide (MnO₂) (1.5 g, 18.2 mmol, ~6 eq) in a single portion. Stir the suspension at room temperature (RT) for 16 hours.
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Causality: MnO₂ is a highly chemoselective, heterogeneous oxidant. It specifically oxidizes heteroaromatic alcohols to aldehydes but lacks the oxidative potential to push the aldehyde to a carboxylic acid. Furthermore, its mild, non-acidic nature preserves the acid-labile Boc protecting group.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography. The system is self-validating when the polar alcohol starting material spot completely disappears, replaced by a less polar, strongly UV-active spot corresponding to the aldehyde.
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Workup and Isolation: Dilute the mixture with additional DCM and filter the suspension through a pad of Celite.
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Causality: Celite effectively traps the finely divided, colloidal MnO₂ and manganese salts, preventing them from bleeding through standard filter paper and contaminating the organic product.
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Concentration: Evaporate the filtrate under reduced pressure to afford the crude tert-butyl (2-formylthiazol-5-yl)carbamate (~500 mg, ~72% yield). The high chemoselectivity of MnO₂ typically yields a product pure enough to be carried forward without further column chromatography.
Synthetic workflow and orthogonal reactivity of tert-butyl (2-formylthiazol-5-yl)carbamate.
Downstream Applications in Targeted Therapeutics
Epigenetic Modulation: LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target in oncology, responsible for demethylating mono- and di-methylated histones. Tranylcypromine (a cyclopropylamine) acts as a mechanism-based irreversible inhibitor of LSD1[2].
By reacting the formyl group of tert-butyl (2-formylthiazol-5-yl)carbamate with the primary amine of a cyclopropylamine derivative via reductive amination, researchers can append the thiazole pharmacophore directly to the inhibitor core. Causality: This structural modification significantly enhances the binding affinity and selectivity for LSD1 over off-target monoamine oxidases (MAO-A/B), leveraging the thiazole's hydrogen-bonding capabilities within the enzyme's catalytic cleft[2].
Targeted Immunology: pH-Sensitive ADC Linkers
In the development of anti-VISTA ADCs for autoimmune diseases, targeted delivery of potent steroid payloads to immune cells is achieved using acid-cleavable linkers[3][4].
Causality of the Hydrazone Linker: Hydrazones formed from this thiazole-aldehyde are stable at physiological pH (7.4) in systemic circulation, preventing premature payload release and off-target toxicity. However, upon receptor-mediated endocytosis into the target immune cell, the endosomal compartment undergoes ATP-dependent acidification (pH drops to ~5.0). This acidic environment catalyzes the rapid hydrolysis of the hydrazone bond, selectively releasing large amounts of the active steroid payload directly inside the target cell[3].
Protocol 2: Synthesis of Hydrazone Intermediate for ADC Linkers
Objective: Condense the aldehyde with a hydrazide to form a stable hydrazone linkage[3].
Step-by-Step Methodology:
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Reaction Setup: To a solution of tert-butyl (2-formylthiazol-5-yl)carbamate (2.5 g, 10.9 mmol) in 1,4-dioxane (50 mL), add p-toluenesulphonylhydrazide (2.23 g, 12.0 mmol, 1.1 eq).
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Causality: Dioxane provides a high-boiling, polar aprotic environment that ensures complete dissolution of both the heteroaromatic aldehyde and the hydrazide, facilitating optimal condensation kinetics.
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Condensation: Stir the reaction mixture at 90 °C for 5 hours.
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Causality: The elevated temperature provides the thermodynamic push required to drive the dehydration step of the condensation, shifting the equilibrium entirely toward the hydrazone product.
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In-Process Validation (TLC): Monitor the reaction. The system validates itself when the starting aldehyde is completely consumed.
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Purification: Evaporate the solvent under vacuum. Purify the crude residue via silica gel column chromatography using a gradient of Ethyl acetate and Hexane (e.g., 25:75).
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Causality: Silica gel chromatography effectively separates the desired hydrazone from unreacted hydrazide and trace degradation products, ensuring the exact stoichiometric purity required for subsequent ADC payload conjugation.
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Mechanism of VISTA-targeted ADC internalization and pH-dependent payload release.
References
- Title: Tert-butyl (2-formylthiazol-5-yl)carbamate - AK Scientific, Inc.
- Source: google.com (Google Patents)
- Source: google.com (Google Patents)
- Source: google.com (Google Patents)
Sources
- 1. aksci.com [aksci.com]
- 2. US9181198B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents [patents.google.com]
- 3. WO2022150637A1 - NOVEL STEROID PAYLOADS, STEROID LINKERS, ADCs CONTAINING AND USE THEREOF - Google Patents [patents.google.com]
- 4. WO2021216913A1 - Anti-human vista antibodies and use thereof - Google Patents [patents.google.com]
